4-Fluoro-3-(trifluoroacetyl)benzonitrile
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Overview
Description
4-Fluoro-3-(trifluoroacetyl)benzonitrile is an organic compound characterized by the presence of fluorine atoms and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoroacetyl)benzonitrile typically involves multiple steps starting from ortho-fluoro benzotrifluoride. The process includes nitration, reduction, bromination, diazotization, and substitution reactions. Initially, ortho-fluoro benzotrifluoride undergoes nitration and reduction to form 3-trifluoromethyl-4-fluoroaniline. This intermediate is then brominated and subjected to diazotization to yield 3-fluoro-4-trifluoromethyl bromobenzene. Finally, the bromine is replaced with a cyano group to produce this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity, making the process suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(trifluoroacetyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation can produce carboxylic acids .
Scientific Research Applications
4-Fluoro-3-(trifluoroacetyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those containing fluorine atoms, which are known for their enhanced metabolic stability and bioavailability.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoroacetyl)benzonitrile involves its interaction with molecular targets through its functional groups. The fluorine atoms and nitrile group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its specific application. For instance, in pharmaceuticals, it may inhibit or activate certain enzymes or receptors .
Comparison with Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
- 4-Fluoro-3-nitrobenzonitrile
Comparison: 4-Fluoro-3-(trifluoroacetyl)benzonitrile is unique due to the presence of both fluorine atoms and a nitrile group, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under various conditions.
Properties
CAS No. |
617706-17-9 |
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Molecular Formula |
C9H3F4NO |
Molecular Weight |
217.12 g/mol |
IUPAC Name |
4-fluoro-3-(2,2,2-trifluoroacetyl)benzonitrile |
InChI |
InChI=1S/C9H3F4NO/c10-7-2-1-5(4-14)3-6(7)8(15)9(11,12)13/h1-3H |
InChI Key |
GIDXWIOMEOEFJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
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